molecular formula C22H26N6O B5671430 2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5671430
M. Wt: 390.5 g/mol
InChI Key: VOHKTSPIUOTZDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3-phenylpropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one often involves multi-step pathways starting from basic structural units, leading to complex structures with potential biological activities. For instance, a related synthesis pathway involves the reaction of specific precursors to yield compounds with significant antihypertensive activity, highlighting the importance of structural modifications in enhancing biological efficacy (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the arrangement of atoms and the spatial configuration, plays a crucial role in their biological activities. Crystal structure analysis through techniques like X-ray diffraction provides insights into the atomic arrangement, which is essential for understanding the compound's interaction with biological targets (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural features, including the presence of diazaspiro and purinyl groups. Such features contribute to their interaction with biological receptors, further affecting their pharmacological profile. Research into specific derivatives within this class has revealed their potential as inhibitors or antagonists for various receptors, indicating their therapeutic relevance (Shukla et al., 2016).

properties

IUPAC Name

2-(3-phenylpropyl)-8-(7H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-18-13-22(14-28(18)10-4-7-17-5-2-1-3-6-17)8-11-27(12-9-22)21-19-20(24-15-23-19)25-16-26-21/h1-3,5-6,15-16H,4,7-14H2,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHKTSPIUOTZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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